molecular formula C8H6INO B1278971 2-Iodo-3-methoxybenzonitrile CAS No. 490039-70-8

2-Iodo-3-methoxybenzonitrile

Cat. No.: B1278971
CAS No.: 490039-70-8
M. Wt: 259.04 g/mol
InChI Key: RHXZAKBIPOVXMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methoxybenzonitrile typically involves a multi-step reaction. One common method includes the use of 2,2,6,6-tetramethylpiperidinyl-lithium in tetrahydrofuran, followed by the addition of iodine under an inert atmosphere . Another method involves the reaction of 2-iodo-3-methoxy-benzonitrile with N,N-diisopropylethylamine in 1,4-dioxane under nitrogen .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methoxybenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles.

Scientific Research Applications

2-Iodo-3-methoxybenzonitrile is a versatile compound with numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-3-methoxybenzonitrile is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological mechanism of action but is valuable in the synthesis of compounds that do. The molecular targets and pathways involved depend on the specific compounds synthesized using this compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-methoxybenzonitrile
  • 3-Iodo-2-methoxybenzonitrile
  • 4-Iodo-3-methoxybenzonitrile

Uniqueness

2-Iodo-3-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it a valuable intermediate in the synthesis of specific target molecules.

Properties

IUPAC Name

2-iodo-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXZAKBIPOVXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455517
Record name 2-Iodo-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490039-70-8
Record name 2-Iodo-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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